molecular formula C13H15BrN2 B1530190 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole CAS No. 1292926-60-3

1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole

Cat. No. B1530190
M. Wt: 279.18 g/mol
InChI Key: HXUKSRQUJHQPEF-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole (1-BEDP) is a heterocyclic aromatic compound with a pyrazole ring structure containing a bromine atom. It is an important building block in the synthesis of various organic compounds and is used in various applications in the pharmaceutical and agrochemical industries.

Scientific Research Applications

Tautomerism and Structural Analysis

Pyrazole derivatives exhibit intriguing tautomerism and structural characteristics. Studies have focused on the annular tautomerism of NH-pyrazoles, revealing complex patterns of hydrogen bonds and crystallization behaviors. These structural insights are crucial for understanding the chemical behavior and reactivity of pyrazole compounds (Cornago et al., 2009).

Antimicrobial Activity

Research into novel pyrazole derivatives has identified compounds with significant antimicrobial properties. For instance, ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal organisms, indicating their potential as new classes of antimicrobial agents (Radwan et al., 2014).

Synthesis and Characterization of Pyrazole Derivatives

The synthesis and characterization of pyrazole derivatives have been extensively studied, highlighting their versatility and potential in various applications. For example, brominated trihalomethylenones have been explored as precursors to a range of pyrazole compounds, demonstrating the synthetic utility of these structures in creating functionalized molecules (Martins et al., 2013).

Antiproliferative and Anticancer Activity

Pyrazole derivatives have also been investigated for their potential antiproliferative and anticancer activities. Specific compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer and leukemia, indicating their potential as therapeutic agents (Ananda et al., 2017).

Applications in Cross-Coupling Reactions

Pyrazole-containing compounds have found applications as ligands in metal complexes used as pre-catalysts in cross-coupling reactions. The structural diversity of pyrazole ligands allows for the fine-tuning of the electrophilic and steric properties of metal complexes, enhancing their catalytic activity in Suzuki–Miyaura cross-coupling reactions (Ocansey et al., 2018).

properties

IUPAC Name

1-(3-bromophenyl)-4-ethyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c1-4-13-9(2)15-16(10(13)3)12-7-5-6-11(14)8-12/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUKSRQUJHQPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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